8-Mercapto-fad

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

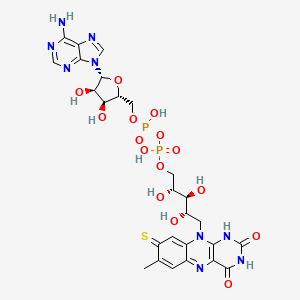

8-Mercapto-fad, also known as this compound, is a useful research compound. Its molecular formula is C26H31N9O15P2S and its molecular weight is 803.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Enzyme Mechanisms and Catalysis

8-Mercapto-FAD is primarily utilized as a probe to investigate the active sites of flavoproteins. Research has demonstrated its effectiveness in substituting for native flavins in enzymes, allowing for detailed studies of enzyme kinetics and mechanisms.

- Case Study: Phenol Hydroxylase

In a study involving phenol hydroxylase, this compound was substituted for the native flavin. The results indicated that the compound could be used to analyze the accessibility of the enzyme's active site. The pKa values of both uncomplexed and phenol-bound this compound were determined, revealing insights into the enzyme's catalytic behavior .

Biosensor Development

The unique redox properties of this compound make it an excellent candidate for biosensor applications. Its ability to undergo reversible oxidation-reduction reactions allows it to serve as an electron transfer mediator.

- Application Example: Glucose Biosensors

Researchers have explored incorporating this compound into glucose biosensors. The compound enhances the sensitivity and selectivity of these sensors by facilitating electron transfer between glucose oxidase and the electrode surface. This application has significant implications for diabetes management and monitoring .

Therapeutic Potential

There is emerging interest in the therapeutic applications of this compound due to its bioactive properties. Preliminary studies suggest that it may have anti-inflammatory and antioxidant effects.

- Case Study: Cancer Research

Recent investigations have indicated that derivatives of flavin compounds, including this compound, exhibit cytotoxic effects against cancer cell lines such as HepG2 and MDA-MB-231. These findings suggest potential applications in developing new cancer therapies that leverage the compound's bioactivity .

Data Table: Summary of Applications

Propiedades

Número CAS |

71800-97-0 |

|---|---|

Fórmula molecular |

C26H31N9O15P2S |

Peso molecular |

803.6 g/mol |

Nombre IUPAC |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-2,3,4-trihydroxy-5-(7-methyl-2,4-dioxo-8-sulfanylidene-1H-benzo[g]pteridin-10-yl)pentyl] hydrogen phosphate |

InChI |

InChI=1S/C26H31N9O15P2S/c1-9-2-10-11(3-15(9)53)34(23-17(31-10)24(41)33-26(42)32-23)4-12(36)18(38)13(37)5-47-51(43,44)50-52(45,46)48-6-14-19(39)20(40)25(49-14)35-8-30-16-21(27)28-7-29-22(16)35/h2-3,7-8,12-14,18-20,25,36-40H,4-6H2,1H3,(H,43,44)(H,45,46)(H2,27,28,29)(H2,32,33,41,42)/t12-,13+,14+,18-,19+,20+,25+/m0/s1 |

Clave InChI |

BFSXQEQVYOVBBZ-GEPAHFMJSA-N |

SMILES |

CC1=CC2=NC3=C(NC(=O)NC3=O)N(C2=CC1=S)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |

SMILES isomérico |

CC1=CC2=NC3=C(NC(=O)NC3=O)N(C2=CC1=S)C[C@@H]([C@@H]([C@@H](COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |

SMILES canónico |

CC1=CC2=NC3=C(NC(=O)NC3=O)N(C2=CC1=S)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |

Sinónimos |

8-mercapto-FAD |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.